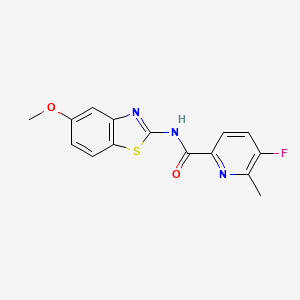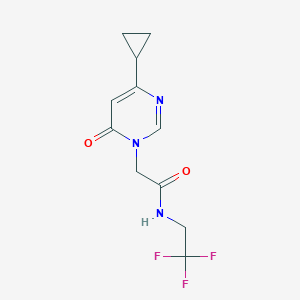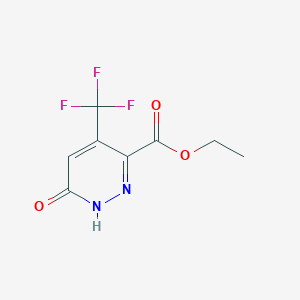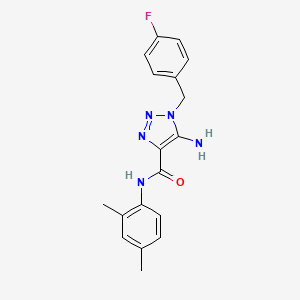![molecular formula C16H11NO3S B2903056 N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922032-05-1](/img/structure/B2903056.png)
N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene is a type of organic compound which is a fusion of benzene and thiophene . Benzo[d][1,3]dioxole is another organic compound which is a fusion of benzene and dioxole . Both of these compounds are used in the synthesis of various pharmaceuticals and have been studied for their potential therapeutic properties .
Synthesis Analysis
The synthesis of compounds similar to the one you’re asking about often involves palladium-catalyzed arylation . This is a common method used in the synthesis of many organic compounds .Molecular Structure Analysis
The molecular structure of compounds similar to the one you’re asking about often involves a non-coplanar arrangement of the benzene and dioxole or thiophene rings .Chemical Reactions Analysis
The chemical reactions involving compounds similar to the one you’re asking about often involve C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more specific information, it’s difficult to provide an analysis of the physical and chemical properties of the compound you’re asking about .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown potential in the field of oncology, particularly in the design and synthesis of anticancer agents. A study has reported the synthesis of indoles bearing the benzo[d][1,3]dioxole moiety, which were evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The structure–activity relationship study identified analogs with significant inhibitory concentrations, suggesting that modifications of the benzo[d][1,3]dioxole structure could lead to potent anticancer agents.
Antimicrobial Properties
Benzothiophene derivatives, which include the benzo[b]thiophen-5-yl moiety, have been synthesized and tested for their antimicrobial properties. These compounds have displayed high antibacterial activity against Staphylococcus aureus and potential as antifungal agents against prevalent fungal diseases . This indicates that the compound could be a valuable scaffold for developing new antimicrobial agents.
Antioxidant Potential
The antioxidant capacity of benzothiophene derivatives has been explored, with some compounds exhibiting higher antioxidant capacities than standard references like trolox . This suggests that the compound N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide could be investigated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases.
Tubulin Polymerization Inhibition
Indole-based compounds with a benzo[d][1,3]dioxole moiety have been studied for their ability to inhibit tubulin polymerization, a key process in cell division . This mechanism is targeted by many anticancer agents, and the compound’s structure could be optimized to enhance its activity against microtubule assembly, offering a pathway to novel anticancer therapies.
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies on indole derivatives with the benzo[d][1,3]dioxole structure have revealed that they can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is particularly important in the development of anticancer strategies that aim to halt the proliferation of cancer cells and trigger their programmed death.
Drug Design and Development
The structural motif of this compound is found in various naturally occurring and synthetic molecules with a broad spectrum of biological activities. Its role in drug design is significant, as it can be used to create molecules with diverse mechanisms of action, including as inhibitors of lipid peroxidation, potassium channel openers, and topoisomerase inhibitors .
Mecanismo De Acción
Target of Action
Compounds containing thiophene and benzodioxole moieties have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines . It’s plausible that N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzodioxole compounds have shown potential anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The physicochemical properties of thiophene and benzodioxole moieties suggest that compounds containing these structures may have good solubility in most organic solvents like alcohol and ether but are insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
Benzodioxole compounds have shown potential anticancer activity, indicating that they may induce changes in cell proliferation and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of toxic metal ions in the environment can be a significant source of pollution, which can impact the effectiveness of the compound . suggests that its action and stability could be influenced by the solvent environment.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-benzothiophen-5-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-16(11-1-3-13-14(8-11)20-9-19-13)17-12-2-4-15-10(7-12)5-6-21-15/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCCHTVSZNBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile](/img/structure/B2902974.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2902976.png)

![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)


![4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2902989.png)

![1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2902992.png)
![benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2902993.png)
![Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine](/img/structure/B2902995.png)
![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine](/img/structure/B2902996.png)